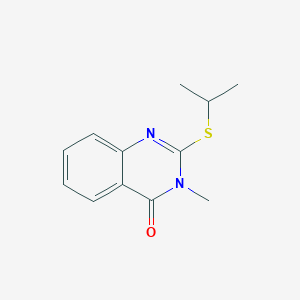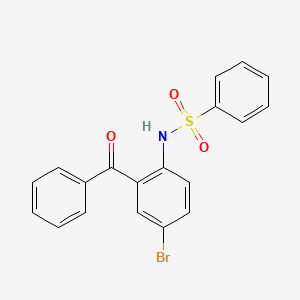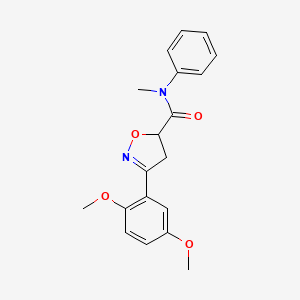
2-(isopropylthio)-3-methyl-4(3H)-quinazolinone
説明
2-(isopropylthio)-3-methyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a synthetic compound that has been used for various scientific research purposes.
作用機序
The mechanism of action of 2-(isopropylthio)-3-methyl-4(3H)-quinazolinone is not fully understood. However, it is believed to act as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation. Inhibition of kinases can lead to the disruption of various cellular processes, which can ultimately result in cell death.
Biochemical and Physiological Effects:
2-(isopropylthio)-3-methyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis (cell death) in cancer cells. Additionally, it has been shown to inhibit the activity of certain kinases, which can lead to the disruption of various cellular processes.
実験室実験の利点と制限
One of the advantages of using 2-(isopropylthio)-3-methyl-4(3H)-quinazolinone in lab experiments is its availability. It is a synthetic compound that can be easily prepared in the lab. Additionally, it has been shown to have potent anti-cancer activity, which makes it a promising candidate for further research. However, one of the limitations of using 2-(isopropylthio)-3-methyl-4(3H)-quinazolinone is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(isopropylthio)-3-methyl-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action. Understanding the precise mechanism of action can provide insights into its potential therapeutic applications. Another direction is to explore its potential as a lead compound for the development of novel anti-cancer agents. Additionally, it can be used as a probe molecule to study the binding properties of various proteins, which can lead to the development of new drugs. Finally, further research can be conducted to determine the optimal dosage and administration of 2-(isopropylthio)-3-methyl-4(3H)-quinazolinone for its potential therapeutic applications.
科学的研究の応用
2-(isopropylthio)-3-methyl-4(3H)-quinazolinone has been widely used in scientific research for various purposes. It has been used as a precursor for the synthesis of other compounds. It has also been used as a starting material for the synthesis of quinazoline derivatives, which have shown potential as anti-cancer agents. Additionally, 2-(isopropylthio)-3-methyl-4(3H)-quinazolinone has been used as a probe molecule to study the binding properties of proteins.
特性
IUPAC Name |
3-methyl-2-propan-2-ylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)16-12-13-10-7-5-4-6-9(10)11(15)14(12)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCSEIFRPKKJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(propan-2-ylsulfanyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4761805.png)
![1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761813.png)
![2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4761821.png)

![ethyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4761835.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4761842.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761862.png)
![2-({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4761873.png)
![2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B4761874.png)

![1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4761879.png)
![ethyl 5-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4761886.png)
![3-{[3-(4-chlorophenyl)-3-oxopropyl]amino}-N,N-diethylbenzamide](/img/structure/B4761888.png)